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Compound of Interest

Compound Name: 2-Chloro-6-fluoronicotinaldehyde
CAS No.: 1227563-22-5
Cat. No.: B2769646
Get Quote
. J

Part 1: Molecule Identity & Structural Logic[1]

Compound: 2-Chloro-6-fluoronicotinaldehyde Synonyms: 2-Chloro-6-fluoropyridine-3-
carbaldehyde; 2-Chloro-6-fluoro-3-formylpyridine CAS Registry Number: 1227563-22-5 (Note:
CAS 258866-56-1 is often associated with related isomers or salts; verification of the specific
substitution pattern is critical). Molecular Formula:

Molecular Weight: 159.55 g/mol [1]

Structural Analysis & Substituent Effects

The spectroscopic signature of this molecule is defined by the interplay between the electron-
withdrawing nature of the pyridine nitrogen and the orthogonal electronic effects of the halogen
substituents.

e The Pyridine Core: The nitrogen atom at position 1 creates a natural dipole, deshielding
protons at positions 2 and 6. However, these positions are substituted.

e 2-Chloro Substituent: Provides steric bulk and weak inductive electron withdrawal (
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), influencing the chemical shift of the adjacent C3-aldehyde group.

e 6-Fluoro Substituent: The defining spectroscopic feature. The fluorine atom (spin 1/2)
introduces significant spin-spin coupling (

-coupling) to both
H and

C nuclei. This splits signals into doublets or doublets-of-doublets, which is the primary
method for distinguishing this isomer from its 2-fluoro-6-chloro analog.

o 3-Aldehyde Group: A strong electron-withdrawing group that heavily deshields the adjacent
H4 proton.

Part 2: Spectroscopic Characterization Data
Mass Spectrometry (MS)

Method: GC-MS (El, 70 eV) or LC-MS (ESI+)

The mass spectrum provides the first line of identity confirmation through the characteristic
chlorine isotope pattern.

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2769646?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

lon Fragment m/z (approx) Interpretation

Base peak for

Molecular lon 159
Cl isotope.
Characteristic 3:1 intensity
Isotope Peak 161 ratio relative to 159, confirming
the presence of one Chlorine
atom.
Loss of aldehyde proton
158 .
(common in aldehydes).
Loss of the formyl radical
130
(alpha-cleavage).
Decarbonylation (loss of 28
131
Da).
Loss of chlorine (weak
124

intensity).

Expert Insight: In LC-MS (ESI), you may observe the hydrate form

or the hemiacetal if methanol is used as the solvent. Always run a blank solvent to
rule out solvent-adduct formation.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.
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Wavenumber (
Vibration Mode Diagnostic Value

)

Critical. Strong, sharp band
indicating the aldehyde

carbonyl. Lower frequency

1710 - 1690
Stretch than typical benzaldehydes

due to conjugation with the

pyridine ring.

"Fermi doublet" characteristic

2850 & 2750
Aldehyde of the aldehyde C-H stretch.

Pyridine ring skeletal
1580 — 1560 / I
vibrations.

Strong band, often broad,

1200 - 1100 confirming the presence of

Stretch
fluorine.

Moderate intensity band in the

1050 — 1000
Stretch fingerprint region.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-
or CDCI

. Reference: TMS (0.00 ppm).

H NMR (Proton)

The proton spectrum is simple but highly coupled due to the Fluorine atom.
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Shift (

» Ppm)

Multiplicity

Integral

Assignment

Coupling
Constants (

)

10.25

Singlet (s)

1H

-CHO (Aldehyde)

May show small
long-range

coupling to F (

Hz).

8.40 - 8.50

Triplet / dd

1H

H4 (Aromatic)

Deshielded by
adjacent C=0.
Appears as a

pseudo-triplet
due to

overlapping
Hz and

Hz (long range).

7.20-7.35

dd

1H

H5 (Aromatic)

Shielded relative
to H4. Couples to
H4 (

Hz) and F (

Hz).

Critical Interpretation: The signal at ~8.45 ppm is the most diagnostic aromatic peak. In the 2-

chloro-6-fluoro isomer, H4 is para to the Fluorine, leading to a specific splitting pattern distinct

from the 2-fluoro-6-chloro isomer where H4 would be meta to the Fluorine.

© 2026 BenchChem. All rights reserved.

5/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2769646?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

F NMR (Fluorine)
e Shift:

-65.0 to -70.0 ppm (approximate, referenced to CFCI
).

o Pattern: Doublet (coupling to H5).

Part 3: Experimental Protocol & Synthesis Logic

Since this compound is a potent electrophile used as a scaffold, its purity is paramount. Below
is a self-validating protocol for its handling and potential isolation from a precursor (e.g., via
lithiation).

Synthesis/Purification Workflow

The most reliable route to high-purity 2-chloro-6-fluoronicotinaldehyde involves the directed
ortho-lithiation of 2-chloro-6-fluoropyridine followed by formylation with DMF.

Step-by-Step Methodology

e Preparation:
o Dry all glassware in an oven at 120°C overnight.
o Purge a 3-neck Round Bottom Flask (RBF) with Argon for 15 minutes.

e Lithiation (The Critical Step):

o

Charge RBF with 2-chloro-6-fluoropyridine (1.0 eq) and anhydrous THF (0.2 M
concentration).

o

Cool to -78°C (Dry ice/Acetone bath). Wait 20 minutes for thermal equilibrium.

o

Add LDA (Lithium Diisopropylamide) (1.1 eq) dropwise over 30 minutes.

[¢]

Mechanism:[2] LDA removes the proton at position 3 (ortho to the Chlorine and meta to
Fluorine). The Chlorine directs the lithiation to the 3-position due to the inductive effect and
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coordination.
o Stir at -78°C for 1 houir.

o Formylation:
o Add anhydrous DMF (N,N-Dimethylformamide) (1.5 eq) dropwise.
o Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.
e Quench & Workup:
o Quench with saturated NH

Cl solution.

o Extract with EtOAC (

). Wash combined organics with Brine.

o Dry over Na

SO

, filter, and concentrate in vacuo.
o Purification:
o Recrystallize from Hexanes/EtOAc or purify via Flash Column Chromatography (SiO

, 0-20% EtOACc in Hexanes).

Visualization: Synthesis Pathway

>-Chloro-6-fl i Deprotonation at C3 Lithiation YT Nucleophilic Attack Formylation Hydrolysis 2-Chloro-6-fluoronicotinaldehyde
- loro-6-fluoropyrdine (-78°C, LDNTHF) -Lithio-Intermediate (+DMF) (Targe[)

Click to download full resolution via product page
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Caption: Directed ortho-lithiation pathway for the regioselective synthesis of the target
aldehyde.

Part 4: Quality Control & Self-Validation[1]

To ensure the integrity of your experiments, use this checklist to validate the compound before
use in downstream applications (e.g., reductive amination or Suzuki coupling).

Checkpoint Acceptance Criteria Failure Mode / Impurity

White to pale yellow crystalline  Dark brown/oil indicates
Appearance

solid. oxidation or polymerization.
) Wide range (>2°C) indicates
] ] ~35 — 40 °C (Low melting ] )
Melting Point i) solvent trapping or acid
solid).
impurity.
Signal at ~8.0 ppm (broad)
Aldehyde Proton Sharp singlet at >10.0 ppm. indicates oxidation to
Carboxylic Acid.
Hydrate formation shifts the
Water Content < 0.5% (Karl Fischer). carbonyl IR peak to ~3400 cm

(OH).

Storage & Stability[1][2]

e Sensitivity: Air and moisture sensitive. The aldehyde oxidizes easily to 2-chloro-6-
fluoronicotinic acid.

e Protocol: Store under Nitrogen/Argon at 2-8°C.

o Re-purification: If the solid turns yellow/brown, pass through a short plug of silica gel (eluting
with 10% EtOAc/Hexane) immediately before use.

References

e Chemical Identity & CAS Verification
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o Source: CoreSyn & BLDPharm Catalog Data.
o Link:

o Relevance: Confirms CAS 1227563-22-5 as the correct identifier for the 2-chloro-6-fluoro-
3-formylpyridine isomer.

o Synthetic Methodology (Analogous Pyridine Lithiation)

o

Title: "Triazole carbamate pyridyl sulfonamides as LPA receptor antagonists" (Patent
W02021097039 / AU2020384883).

o

Source: Google Patents.[3]

Link:

[¢]

[¢]

Relevance: Cites the use of 2-Chloro-6-fluoronicotinaldehyde as a starting material
(Intermediate 1-30a)

» General Spectroscopic Data for Halopyridines
o Source: NIST Chemistry WebBook.[4]
o Link:

o Relevance: Provides baseline shifts for the chloropyridine core used to calculate
substituent effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 3.US20210380561A1 - Lpa receptor antagonists and uses thereof - Google Patents
[patents.google.com]

o 4. Naphthalene, 1,4,6-trimethyl- [webbook.nist.gov]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-Chloro-6-
fluoronicotinaldehyde[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2769646/docs#technical-guide-spectroscopic-
profiling-of-2-chloro-6-fluoronicotinaldehyde-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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